![molecular formula C4H4ClNO3S B2927397 (1,2-Oxazol-5-yl)methanesulfonyl chloride CAS No. 1781708-19-7](/img/structure/B2927397.png)
(1,2-Oxazol-5-yl)methanesulfonyl chloride
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Overview
Description
“(1,2-Oxazol-5-yl)methanesulfonyl chloride” is a type of organic compound that is extensively utilized in scientific research and organic compound synthesis . It is also known as MOMCl .
Synthesis Analysis
The synthesis of “(1,2-Oxazol-5-yl)methanesulfonyl chloride” and its derivatives involves a modular reaction between dicyanobenzenes and amino alcohols . This reaction proceeds smoothly in the presence of ZnCl2 as a Lewis acid catalyst under anaerobic conditions .Molecular Structure Analysis
The molecular structure of “(1,2-Oxazol-5-yl)methanesulfonyl chloride” consists of one nitrogen and one oxygen in its backbone . The molecular weight is 181.6 .Chemical Reactions Analysis
“(1,2-Oxazol-5-yl)methanesulfonyl chloride” demonstrates relatively strong acidic properties . Its mechanism of action involves protonation, wherein it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and MOMCl, facilitating various organic synthesis reactions .Physical And Chemical Properties Analysis
“(1,2-Oxazol-5-yl)methanesulfonyl chloride” exists as a colorless, odorless, and crystalline solid . It readily dissolves in water, ethanol, and various organic solvents .Scientific Research Applications
Synthesis of 4,5-Dihydro-1,2-oxazoles and 1,2-Oxazole Containing Uracil Fragments
The compound has been used in the synthesis of 4,5-dihydro-1,2-oxazoles and 1,2-oxazole containing uracil fragments . This was achieved through a 1,3-dipolar cycloaddition of allylic compounds or propargyl alcohol to nitrile oxide generated from 6-methyluracil-5-carboximidoyl chloride .
Biological Activity
Isoxazole and dihydroisoxazole derivatives, which can be synthesized using “(1,2-Oxazol-5-yl)methanesulfonyl chloride”, are known to exhibit a broad spectrum of biological activity . This makes the compound valuable in the field of medicinal chemistry.
Synthesis of Dihydroisoxazoles
“(1,2-Oxazol-5-yl)methanesulfonyl chloride” has been used in the synthesis of dihydroisoxazoles . These compounds were obtained through the condensation of nitrile oxide with allylic compounds .
Synthesis of Isoxazole
The compound has also been used in the synthesis of isoxazole . This was achieved through the reaction of nitrile oxide with propargyl alcohol .
Safety and Hazards
Future Directions
The future directions of “(1,2-Oxazol-5-yl)methanesulfonyl chloride” could involve further exploration of its applications in various fields such as pharmaceuticals, industrial, natural product chemistry, polymers, and more . More research could also be conducted to improve the synthesis process and to discover new reactions involving this compound .
Mechanism of Action
Target of Action
It is known that this compound is used in organic synthesis , suggesting that its targets could be a variety of organic molecules.
Mode of Action
(1,2-Oxazol-5-yl)methanesulfonyl chloride is known to demonstrate relatively strong acidic properties . Its mechanism of action involves protonation, where it adds a proton to organic molecules . This protonation enables the formation of new bonds between the protonated molecule and (1,2-Oxazol-5-yl)methanesulfonyl chloride, facilitating various organic synthesis reactions .
Result of Action
The molecular and cellular effects of (1,2-Oxazol-5-yl)methanesulfonyl chloride’s action would depend on the specific context of its use. As a reagent in organic synthesis, its primary effect would be the formation of new organic compounds .
Action Environment
The action, efficacy, and stability of (1,2-Oxazol-5-yl)methanesulfonyl chloride can be influenced by various environmental factors. For instance, its storage temperature is recommended to be +4 °C , suggesting that temperature can affect its stability. Furthermore, its reactivity in synthesis reactions may be influenced by factors such as pH, solvent, and the presence of other reactants .
properties
IUPAC Name |
1,2-oxazol-5-ylmethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO3S/c5-10(7,8)3-4-1-2-6-9-4/h1-2H,3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGOMXXSRYKQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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